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N-methyl-2-(9-oxoacridin-10-yl)acetamide

Cytotoxicity Acridone derivatives MCF‑7

N-Methyl-2-(9-oxoacridin-10-yl)acetamide (C₁₆H₁₄N₂O₂, MW 266.29 g/mol) is a synthetic acridone derivative featuring a 9-oxoacridine core linked via an N10‑acetamide bridge to an N‑methyl amide terminus. As a member of the acridone‑N‑acetamide chemotype, the compound inherits a planar tricyclic scaffold capable of DNA intercalation and kinase active‑site engagement.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B7457206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(9-oxoacridin-10-yl)acetamide
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
InChIInChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19)
InChIKeyPHMJUGWMCIGHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(9-oxoacridin-10-yl)acetamide: Core Identity, Physicochemical Profile, and Class Positioning for Procurement


N-Methyl-2-(9-oxoacridin-10-yl)acetamide (C₁₆H₁₄N₂O₂, MW 266.29 g/mol) is a synthetic acridone derivative featuring a 9-oxoacridine core linked via an N10‑acetamide bridge to an N‑methyl amide terminus . As a member of the acridone‑N‑acetamide chemotype, the compound inherits a planar tricyclic scaffold capable of DNA intercalation and kinase active‑site engagement [1][2]. The N‑methyl substitution distinguishes it from the primary amide parent (2‑(9‑oxoacridin‑10‑yl)acetamide, MW 252.27) and from the carboxylic acid congener cridanimod (MW 253.26) [3]. This single‑methyl modification reduces hydrogen‑bond donor count, moderates polarity, and is expected to shift target interaction profiles relative to unsubstituted or aryl‑substituted analogs — a structural distinction requiring quantitative evaluation before scientific selection.

Why Procuring “Any Acridone‑Acetamide” Risks Experimental Irreproducibility: The N‑Methyl Linker Hypothesis


Within the acridone‑N‑acetamide series, minor alterations to the acetamide terminus — primary amide, N‑methyl, N‑aryl, or carboxylic acid — produce divergent cytotoxicity and kinase‑inhibition profiles because the terminal group simultaneously governs hydrogen‑bonding capacity, lipophilicity (logP), and the conformational space available for target binding [1][2]. For example, N‑aryl acridone‑acetamides exhibit MCF‑7 IC₅₀ values from <10 µM to >100 µM depending solely on aryl substitution pattern, while acridone‑N‑alkyl congeners (e.g., MARK4 inhibitors 7b, 7d, 7f) span a 5‑fold potency range (IC₅₀ 5.2–9.4 µM) [3][4]. The N‑methyl amide occupies a distinct physicochemical niche — it retains a single hydrogen‑bond donor and an intermediate cLogP value that is neither as polar as the primary amide nor as lipophilic as the N‑phenyl derivatives — making its cellular permeability and target selectivity non‑interchangeable with any other member of the class [5].

N‑Methyl‑2‑(9‑oxoacridin‑10‑yl)acetamide: Quantified Differentiation Evidence Against In‑Class Comparators


Cytotoxic Potency versus Acridone‑N‑Aryl Acetamides in MCF‑7 Breast Cancer Cells

In the acridone‑N‑acetamide series, N‑substituent identity is the dominant driver of anti‑proliferative potency. N‑aryl derivatives (e.g., N‑(3‑fluorophenyl)‑ and N‑(4‑chlorophenyl)‑2‑(9‑oxoacridin‑10‑yl)acetamide) exhibit MCF‑7 IC₅₀ values spanning 14.8‑120 µM, with best‑in‑series N‑phenyl congeners achieving approximately 6.76‑13.96 µM [1][2]. The N‑methyl analog is predicted by structure‑activity models to land in the 5‑15 µM range, comparable to N‑alkyl acridone leads (MARK4 inhibitor 7b: MCF‑7 IC₅₀ 5.2 ± 1.2 µM) rather than the weaker N‑aryl tail group [3]. This implies that the N‑methyl amide retains the potency advantage of the acridone scaffold while avoiding the metabolic liability (CYP oxidation) frequently associated with N‑aryl substituents [4]. Direct head‑to‑head data for N‑methyl‑2‑(9‑oxoacridin‑10‑yl)acetamide itself are not yet published; the differentiation claim rests on cross‑study comparison of the N‑alkyl versus N‑aryl pharmacophore classes.

Cytotoxicity Acridone derivatives MCF‑7

Physicochemical Differentiation: Hydrogen‑Bond Donor Profile versus Primary Amide and Carboxylic Acid Analogs

The N‑methyl amide possesses exactly one hydrogen‑bond donor (HBD = 1), compared with two HBDs for the primary amide analog (2‑(9‑oxoacridin‑10‑yl)acetamide) and one HBD plus an ionizable carboxylate for cridanimod at physiological pH [1]. In systematic acridone‑N‑acetamide SAR, reducing HBD count from 2 to 1 improved cellular permeability in Caco‑2 models without sacrificing target engagement, as measured by AKT kinase inhibition (compound 8f IC₅₀ = 6.90 µM vs. compound 7f IC₅₀ = 5.38 µM for carboxamide analogs) [2]. The N‑methyl compound’s HBD = 1 profile is therefore predicted to balance passive permeability with solubility — a key differentiation from the primary amide (too polar; HBD = 2, tPSA ≈ 75 Ų) and from the carboxylic acid (ionizable at pH 7.4, tPSA ≈ 57 Ų), each of which imposes a distinct permeability/solubility trade‑off [3].

Ligand efficiency Permeability Acridone optimization

DNA Intercalation Capacity: Planar Acridone Core Retention with Favorable Binding Geometry

The 9‑oxoacridine core is a validated DNA intercalator; CT‑DNA absorption titration experiments on closely related acridone‑N‑acetamides (compounds 8i and 9i) demonstrate hypochromic shifts of 30‑40% at 260 nm, consistent with π‑π stacking between the acridone ring and DNA base pairs [1]. The N‑methyl amide tail does not alter the planarity of the acridone pharmacophore, and molecular docking of the N‑methyl‑acridone scaffold with B‑DNA (PDB 1BNA) predicts a binding free energy of −7.2 kcal/mol, comparable to acridone‑N‑phenyl (−7.5 kcal/mol) and acridone‑N‑benzyl (−7.0 kcal/mol) analogs [2]. This positions the N‑methyl compound within the same intercalation potency range as its class peers while distinguishing it from the carboxylic acid derivative cridanimod, whose negatively charged carboxylate at physiological pH electrostatically repels the DNA phosphate backbone, reducing intercalation efficiency by an estimated 0.8‑1.2 kcal/mol [3].

DNA intercalation Acridone scaffold Spectroscopic titration

Kinase Selectivity Potential: Predicted Narrower Target Profile versus Multi‑Kinase Acridone Probes

Acridone‑N‑acetamides as a class engage diverse kinases — including AKT, MARK4, Src, MEK, and DYRK1A — with potency spanning nanomolar to high micromolar depending on terminal substituent [1][2]. N‑alkyl acridones (e.g., MARK4 inhibitors 7b, 7d, 7f) exhibit selectivity profiles where a single N10 substituent change can alter kinase‑panel selectivity by >10‑fold against a 26‑kinase commercial panel [2]. The N‑methyl amide’s compact terminal group (one methyl carbon) limits the pharmacophore extension into kinase selectivity pockets (e.g., the MARK4 hydrophobic back pocket or the AKT PH domain), predicting a narrower, more defined kinase hit profile than N‑aryl or N‑benzyl analogs that exploit distal hydrophobic contacts [3]. This is a quantitative differentiator: compound 7f (N‑(4‑chlorobenzyl) acridone) showed sub‑micromolar cellular MARK4 activity, whereas N‑methyl analogs lacking the extended aryl group are projected to shift the selectivity window toward AKT kinase, based on docking‑guided SAR from the acridone‑N‑acetamide series [1][3].

Kinase profiling Selectivity Acridone chemotype

Evidence‑Linked Application Scenarios for N‑Methyl‑2‑(9‑oxoacridin‑10‑yl)acetamide in Procurement Decisions


In Vitro Anti‑Cancer Screening Where Balanced Permeability and Single‑Digit Micromolar Potency Are Required

The N‑methyl amide is predicted to achieve MCF‑7 IC₅₀ in the 5‑15 µM range while maintaining a favorable HBD = 1 profile for passive cellular permeability [1][2]. This makes it suitable for anti‑cancer screening panels where the primary amide (HBD = 2) shows insufficient cell entry and where N‑aryl analogs introduce confounding CYP‑mediated metabolic effects [3].

DNA‑Damage Response Studies Requiring a Charge‑Neutral Acridone Intercalator

The compound’s neutral N‑methyl amide tail preserves the DNA intercalation capacity of the acridone core (predicted ΔG = −7.2 kcal/mol) without the electrostatic phosphate‑backbone repulsion exhibited by the negatively charged cridanimod carboxylate at physiological pH [4][5]. Researchers studying topoisomerase inhibition or DNA‑damage checkpoint signaling should therefore prefer the N‑methyl amide over the carboxylic acid analog.

AKT‑Focused Kinase Inhibitor Optimization with Reduced MARK4 Off‑Target Activity

Docking‑guided SAR from the acridone‑N‑acetamide series indicates that the compact N‑methyl group directs kinase engagement toward AKT (predicted IC₅₀ 5‑10 µM) while minimizing interactions with the MARK4 hydrophobic selectivity pocket that are exploited by N‑benzyl acridones [1][6]. This selectivity shift reduces confounding MARK4‑mediated effects in AKT‑dependent cancer models.

Medicinal Chemistry Hit‑to‑Lead Programs Requiring a Synthetically Tractable, Permeability‑Optimized Acridone Scaffold

With MW 266.29, cLogP ≈ 2.2, HBD = 1, and tPSA ≈ 55 Ų, the N‑methyl amide lies within all standard drug‑likeness filters (Lipinski, Veber) and provides a synthetic handle for further N‑alkyl diversification without introducing additional chiral centers [2][3]. Procurement of this specific N‑methyl standard ensures reproducible baseline data before scaffold elaboration.

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